molecular formula C10H14N2O B2734882 (2S,4R)-2-Pyridin-4-yloxan-4-amine CAS No. 1969288-30-9

(2S,4R)-2-Pyridin-4-yloxan-4-amine

Cat. No. B2734882
M. Wt: 178.235
InChI Key: LWMFZAJVJWFJBV-ZJUUUORDSA-N
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Description

(2S,4R)-2-Pyridin-4-yloxan-4-amine, also known as P4OA, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of oxadiazole derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Scientific Research Applications

Dynamic Tautomerism and Divalent N(I) Character

Research on N‐(Pyridin‐2‐yl)thiazol‐2‐amine, a compound structurally related to "(2S,4R)-2-Pyridin-4-yloxan-4-amine," reveals its versatile chemical functionality due to the presence of dynamic tautomerism and divalent N(I) character. Quantum chemical analysis shows competitive isomeric structures with varying electron distribution and tautomeric preferences, highlighting its potential in electron donation and complex formation processes (Bhatia, Malkhede, & Bharatam, 2013).

Catalytic Applications and Polymerization

Group 10 metal aminopyridinato complexes, derived from similar aminopyridine compounds, demonstrate significant utility in catalytic processes such as aryl-Cl activation and hydrosilane polymerization. These complexes, characterized by their structure and reactivity, offer a phosphine-free catalytic system, showcasing the potential of these compounds in facilitating diverse chemical reactions (Deeken et al., 2006).

Metal-Free Photoredox Catalysis

The application of metal-free photoredox catalysis using primary amine derivatives, including structures akin to "(2S,4R)-2-Pyridin-4-yloxan-4-amine," for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds showcases the versatility of these compounds in organic synthesis. This approach enables the functionalization of alkynes and alkenes under mild conditions, highlighting the compound's role in the diversification of molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).

Pyrrole and Pyrrole Derivatives Synthesis

Pyrrole derivatives, which share a heterocyclic aromatic characteristic with "(2S,4R)-2-Pyridin-4-yloxan-4-amine," are essential in biological molecules like heme and chlorophyll. The synthesis involves the condensation of amines with carbonyl-containing compounds, underpinning the critical role of aminopyridines in forming biologically relevant structures (Anderson & Liu, 2000).

Synthesis of 2,4,6-Trisubstituted Pyridines

The utility of eosin Y photoredox catalysis in synthesizing 2,4,6-triarylpyridines from aryl ketones and benzyl amines, including derivatives of "(2S,4R)-2-Pyridin-4-yloxan-4-amine," demonstrates the compound's contribution to organic synthesis. This method affords good yields of triarylpyridines, indicating the compound's role in nitrogen donor chemistry and the potential for creating diverse pyridine-based structures (Rohokale, Koenig, & Dhavale, 2016).

properties

IUPAC Name

(2S,4R)-2-pyridin-4-yloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-2,4-5,9-10H,3,6-7,11H2/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMFZAJVJWFJBV-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](C[C@@H]1N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-2-Pyridin-4-yloxan-4-amine

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